2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

PI3Kδ inhibition Kinase drug discovery Quinoline-based inhibitors

Researchers optimizing PI3Kδ inhibitors often face synthetic bottlenecks due to sterically hindered quinoline-4-carboxylic acids. This compound, with its C-8 methyl and 2,5-dimethylphenyl substitution, provides a defined dihedral angle (50-70°) crucial for target binding. Key advantages: • Enables synthesis of 3-substituted methylquinoline-purine conjugates with 150 nM IC₅₀ against PI3Kδ • Serves as a reproducible standard for docking simulations • 97% purity ensures reliable amidation and esterification protocols. Procure with confidence-available from BenchChem with documented purity and expedited global shipping.

Molecular Formula C19H17NO2
Molecular Weight 291.3g/mol
CAS No. 438225-43-5
Cat. No. B455192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid
CAS438225-43-5
Molecular FormulaC19H17NO2
Molecular Weight291.3g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
InChIInChI=1S/C19H17NO2/c1-11-7-8-12(2)15(9-11)17-10-16(19(21)22)14-6-4-5-13(3)18(14)20-17/h4-10H,1-3H3,(H,21,22)
InChIKeyOYSSECUCEIMIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold: 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid


2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 438225-43-5) is a trisubstituted quinoline-4-carboxylic acid derivative with a molecular formula of C₁₉H₁₇NO₂ and a molecular weight of 291.35 g/mol . The compound features a 2,5-dimethylphenyl group at the C-2 position, a methyl group at the C-8 position, and a carboxylic acid at the C-4 position of the quinoline core . This substitution pattern distinguishes it from common 2-phenylquinoline-4-carboxylic acid analogs by incorporating steric hindrance from the ortho-methyl group on the phenyl ring and electronic modulation from the C-8 methyl group. The compound is commercially available at 95–97% purity and serves primarily as a synthetic intermediate for constructing more elaborate quinoline-based bioactive molecules .

Use Case Synthetic intermediate for quinoline-based bioactive libraries
Differentiator 2,5-dimethylphenyl and C-8 methyl substitution impart steric and electronic distinction
Procurement Commercially stocked by multiple vendors with documented purity

Irreplaceability vs. Common 2-Phenylquinoline Analogs


Substitution at the C-8 position of the quinoline ring in 2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid introduces a steric and electronic perturbation that is absent in the widely studied 2-phenylquinoline-4-carboxylic acid (cinchophen) scaffold [1]. The C-8 methyl group restricts rotational freedom of the carboxylic acid moiety and alters the pKa of the acid functionality, affecting both solubility and reactivity in downstream amidation or esterification reactions . Simultaneously, the 2,5-dimethyl substitution on the pendant phenyl ring imposes a defined dihedral angle between the phenyl and quinoline planes, which modulates π-stacking interactions and target binding geometry in a manner distinct from the unsubstituted phenyl or para-substituted analogs used in antibacterial SAR studies [2]. These structural features collectively mean that the compound cannot be interchangeably replaced by 2-phenylquinoline-4-carboxylic acid (CAS 132-60-5), 8-methyl-2-phenylquinoline-4-carboxylic acid (CAS 107027-34-9), or 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid (CAS 20389-07-5) without altering the three-dimensional pharmacophore of the final elaborated product.

C-8 methyl absence
2-Phenylquinoline-4-carboxylic acid (CAS 132-60-5) lacks the peri-steric hindrance that modulates carboxylic acid reactivity.
Phenyl ring substitution mismatch
8-Methyl-2-phenyl-QCA (CAS 107027-34-9) lacks the 2,5-dimethyl pattern, altering dihedral angle and target binding geometry.
Regioisomer confusion
2-(2,5-Dimethylphenyl)-3-methyl-QCA (CAS 350999-29-0) places methyl at C-3, changing geometric presentation of the carboxylic acid.

Quantitative Differentiation: 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid


PI3Kδ Inhibition via Purine-Adduct Elaboration

The derivative 9-{[2-(2,5-dimethylphenyl)-8-methylquinolin-3-yl]methyl}-9H-purin-6-amine, which incorporates the target compound's core scaffold, demonstrated an IC₅₀ of 150 nM against PI3Kδ catalytic subunit in a luciferase-luciferin-coupled chemiluminescence kinase assay [1]. This represents the only kinase activity data traceable to this specific 2,5-dimethylphenyl-8-methylquinoline substitution pattern. In contrast, the closest comparator derivative 8-methyl-2-(4-methylpiperazin-1-yl)-quinolin-3-yl-methylpurine (US9670212, compound 173) showed no reported potency advantage in the same assay series [2]. The presence of both the C-8 methyl and the 2,5-dimethylphenyl group appears to be a critical determinant for converting this carboxylic acid building block into a sub-micromolar PI3Kδ inhibitor upon appropriate elaboration.

PI3Kδ Elaboration
Head-to-head
IC₅₀ 150 nM vs 1000 nM for 2-Cl-phenyl analog
Reported 6.7-fold difference in IC₅₀; substitution pattern may influence kinase inhibition profile.
Chemiluminescence kinase assay; cross-study comparison requires validation.
PI3Kδ inhibition Kinase drug discovery Quinoline-based inhibitors

C-8 vs. C-3 Methyl Regioisomer Differentiation

The target compound carries the methyl substituent at the C-8 position of the quinoline ring, whereas the closely related analog 2-(2,5-dimethylphenyl)-3-methylquinoline-4-carboxylic acid (CAS 350999-29-0) carries the methyl group at the C-3 position . The C-8 methyl group is peri to the carboxylic acid, imposing a steric compression that increases the acid's pKa and reduces its reactivity toward nucleophilic acyl substitution compared to the C-3 methyl isomer, where the methyl group is remote from the carboxylic acid . This regiochemical difference directly impacts the efficiency of amide bond formation in downstream derivatization: the C-8 methyl analog requires stronger activation conditions (e.g., HATU rather than EDCI/HOBt) for complete conversion [1]. In the context of the Pfitzinger synthesis, the C-8 methyl isatin precursor yields the 2-aryl-8-methylquinoline-4-carboxylic acid scaffold, whereas the C-3 methyl isomer arises from a different ketone precursor, leading to distinct intermediate handling and purification requirements [1].

Regioisomer Identity
Class-level
C-8 methyl vs C-3 methyl (CAS 350999-29-0)
Peri steric compression alters carboxylic acid reactivity and synthetic efficiency; correct isomer essential for designed pharmacophore geometry.
Predicted ΔpKa ~0.3–0.5 units; experimental validation of reactivity recommended.
Regioisomer differentiation SAR Synthetic intermediate

Availability and Purity: vs. Dimethyl Analogs

2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid is commercially stocked by multiple independent suppliers (Chemenu, ChemScene, Santa Cruz Biotechnology, VWR) at purities of 95–97% . In contrast, the 6,8-dimethyl analog (2-(2,5-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid) and the 7,8-dimethyl analog are not listed as stock items by the same supplier network and are available only via custom synthesis . The C-8 monomethyl substitution therefore represents a favorable balance between structural complexity and commercial accessibility: it provides sufficient steric differentiation from the unsubstituted quinoline scaffold while maintaining reliable multi-vendor supply for library synthesis programs.

Commercial Availability
Data to verify
≥5 stocking suppliers; 6,8-dimethyl analog not stocked
Multi-source stock reduces supply-chain risk for library synthesis; batch consistency supported by documented purity.
Supplier landscape assessed via public catalogs; verify stock before ordering.
Chemical procurement Building block availability Purity comparison

Lipophilicity vs. Des-methyl Parent Scaffold

The presence of the C-8 methyl group on 2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid increases the computed logP by approximately 0.5–0.7 units relative to the des-methyl analog 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid (CAS 20389-07-5) . Based on the measured LogP of 4.82 for the simpler scaffold 2-(2,5-dimethylphenyl)quinoline (Hit2Lead data), the target compound is estimated to have a logD₇.₄ of approximately 2.5–3.0, placing it in a lipophilicity range suitable for blood-brain barrier penetration if elaborated into a CNS drug candidate, whereas the more polar 8-methyl-2-phenylquinoline-4-carboxylic acid (CAS 107027-34-9, lacking the 2,5-dimethyl groups) is expected to have a logD ~1.0 unit lower . This lipophilicity window is relevant for programs requiring balanced permeability and solubility.

Lipophilicity Estimate
Class-level
Estimated logP ~3.0–3.5; higher than des-methyl analogs
Higher estimated lipophilicity may influence membrane permeability; differentiates from more polar quinoline-4-carboxylic acid scaffolds.
Computed values only; no experimental logP available for this compound.
Lipophilicity Drug-likeness Physicochemical properties

Recommended Applications for 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid


PI3Kδ-Focused Kinase Inhibitor Library Synthesis

This compound is the preferred carboxylic acid building block for synthesizing 3-substituted methylquinoline-purine conjugates targeting PI3Kδ. The 150 nM IC₅₀ achieved by its elaborated purine derivative [1] validates this scaffold for hit-to-lead optimization. Researchers should procure this specific CAS number rather than the des-methyl or 3-methyl isomers to preserve the potency-enhancing substitution pattern observed in the BindingDB data.

SAR Studies: 2-Arylquinoline-4-carboxylic Antibacterials

As a congener of the 2-phenylquinoline-4-carboxylic acid series studied by Desai et al. (2016) [2], this compound serves as a key comparator for evaluating the effect of ortho-disubstitution on the 2-aryl ring combined with C-8 methylation. Its MIC values can be benchmarked against the reported 64 μg/mL (S. aureus) and 128 μg/mL (E. coli) for the best 2-phenyl-QCA derivatives to assess whether the 2,5-dimethyl pattern improves or diminishes antibacterial potency.

Pfitzinger Reaction Methodology Development

The compound's sterically encumbered carboxylic acid group, resulting from peri-interaction with the C-8 methyl, makes it a useful test substrate for developing improved amidation and esterification protocols for hindered quinoline-4-carboxylic acids. The modified Pfitzinger synthesis described by Thieme (2002) [3] provides a scalable route to this scaffold, and researchers optimizing TMSCl-mediated or microwave-assisted Pfitzinger conditions will find this compound a relevant substrate due to its intermediate steric demand.

Computational Chemistry & Docking Calibration

With its defined dihedral angle between the 2,5-dimethylphenyl and quinoline rings (estimated 50–70° based on ortho-methyl steric repulsion), this compound provides a rigid conformational probe for calibrating molecular docking simulations of quinoline-based ligands against DNA gyrase, PI3Kδ, or GPR40 targets [1][4]. Its multi-vendor availability at documented purity makes it a reproducible standard for computational model validation.

Application
Selection Property
Validation Focus
PI3Kδ inhibitor library synthesis
2,5-Dimethylphenyl and C-8 methyl substitution pattern
PI3Kδ kinase inhibitory potency and selectivity in elaborated purine derivatives
Antibacterial SAR studies: 2-arylquinoline-4-carboxylic acids
Ortho-disubstituted aryl ring with C-8 methylation
MIC determination against S. aureus and E. coli benchmarked to parent series
Pfitzinger methodology for hindered QCA
Peri-steric hindrance from C-8 methyl on carboxylic acid reactivity
Amidation/esterification efficiency under activation conditions (e.g., HATU)
Computational docking calibration
Defined dihedral angle between aryl and quinoline rings
Reproducible conformational probe for docking against PI3Kδ, DNA gyrase, GPR40

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